Welcome to the BenchChem Online Store!
molecular formula C11H12BrNO B1614936 1-(Bromoacetyl)-1,2,3,4-tetrahydroquinoline CAS No. 63286-44-2

1-(Bromoacetyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B1614936
M. Wt: 254.12 g/mol
InChI Key: GVRIASYEWWYYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04015005

Procedure details

To a stirred solution of 20.2 g. of bromoacetyl bromide in 150 ml. of benzene is added dropwise over 30 minutes, 26.6 g. of 1,2,3,4-tetrahydroquinoline dissolved in 35 ml. of benzene. The reaction mixture is then stirred at room temperature for 18 hours, after which time the precipitate is filtered off. The resultant filtrate is washed successively with 1N HCL solution and with a saturated sodium chloride solution, dried, and the solvent removed under reduced pressure to yield 1-(bromoacetyl)-1,2,3,4-tetrahydroquinoline, b.p. 70°-80° C. (at 0.1 mm. Hg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](Br)=[O:4].[NH:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9][CH2:8][CH2:7]1>C1C=CC=CC=1>[Br:1][CH2:2][C:3]([N:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9][CH2:8][CH2:7]1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after which time the precipitate is filtered off
WASH
Type
WASH
Details
The resultant filtrate is washed successively with 1N HCL solution and with a saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrCC(=O)N1CCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.